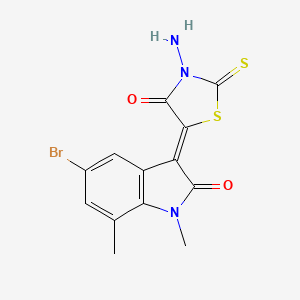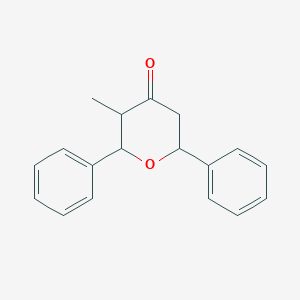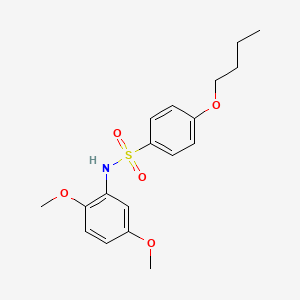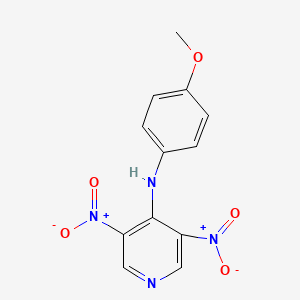
1-(1H-benzimidazol-1-yl)-3-(4-bromophenoxy)-2-propanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1H-benzimidazol-1-yl)-3-(4-bromophenoxy)-2-propanol, also known as BRD-7929, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of beta-adrenergic receptor antagonists, which are commonly used to treat cardiovascular diseases.
Wirkmechanismus
1-(1H-benzimidazol-1-yl)-3-(4-bromophenoxy)-2-propanol works by blocking the beta-adrenergic receptors in the heart, which are responsible for the effects of adrenaline and other stress hormones. By blocking these receptors, 1-(1H-benzimidazol-1-yl)-3-(4-bromophenoxy)-2-propanol can reduce the heart rate, decrease the force of contraction, and lower the blood pressure. This makes it a useful drug for the treatment of cardiovascular diseases.
Biochemical and physiological effects:
1-(1H-benzimidazol-1-yl)-3-(4-bromophenoxy)-2-propanol has been shown to have a number of biochemical and physiological effects. It can reduce the levels of stress hormones in the blood, decrease the activity of the sympathetic nervous system, and improve the function of the endothelial cells that line the blood vessels. These effects can lead to a reduction in blood pressure, an improvement in heart function, and a decrease in the risk of cardiovascular events.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(1H-benzimidazol-1-yl)-3-(4-bromophenoxy)-2-propanol is its potency as a beta-adrenergic receptor antagonist. This makes it a useful tool for studying the effects of stress hormones on the heart and other organs. However, there are also some limitations to its use in lab experiments. For example, it can be difficult to control the dose and timing of the drug, which can affect the results of the experiments.
Zukünftige Richtungen
There are a number of potential future directions for research on 1-(1H-benzimidazol-1-yl)-3-(4-bromophenoxy)-2-propanol. One area of interest is the development of more selective beta-adrenergic receptor antagonists that can target specific subtypes of the receptor. This could lead to more effective treatments for cardiovascular diseases with fewer side effects. Another area of interest is the use of 1-(1H-benzimidazol-1-yl)-3-(4-bromophenoxy)-2-propanol in combination with other drugs, such as angiotensin-converting enzyme inhibitors or diuretics, to improve the overall effectiveness of treatment.
Conclusion:
1-(1H-benzimidazol-1-yl)-3-(4-bromophenoxy)-2-propanol is a promising compound with potential therapeutic applications in the treatment of cardiovascular diseases. Its mechanism of action as a beta-adrenergic receptor antagonist makes it a useful tool for studying the effects of stress hormones on the heart and other organs. While there are some limitations to its use in lab experiments, there are also a number of potential future directions for research on this compound. Overall, 1-(1H-benzimidazol-1-yl)-3-(4-bromophenoxy)-2-propanol represents an exciting area of research with the potential to improve the lives of millions of people suffering from cardiovascular diseases.
Synthesemethoden
The synthesis of 1-(1H-benzimidazol-1-yl)-3-(4-bromophenoxy)-2-propanol involves the reaction of 4-bromophenol with 1-(1H-benzimidazol-1-yl)propan-2-ol in the presence of a base catalyst. This reaction results in the formation of the target compound as a white solid with a purity of over 95%.
Wissenschaftliche Forschungsanwendungen
1-(1H-benzimidazol-1-yl)-3-(4-bromophenoxy)-2-propanol has been widely studied for its potential therapeutic applications, particularly in the field of cardiovascular diseases. It has been shown to be a potent beta-adrenergic receptor antagonist, which means that it can block the effects of adrenaline and other stress hormones on the heart. This makes it a promising candidate for the treatment of conditions such as hypertension, heart failure, and arrhythmia.
Eigenschaften
IUPAC Name |
1-(benzimidazol-1-yl)-3-(4-bromophenoxy)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O2/c17-12-5-7-14(8-6-12)21-10-13(20)9-19-11-18-15-3-1-2-4-16(15)19/h1-8,11,13,20H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUWREEZEWJJJBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CC(COC3=CC=C(C=C3)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(3-ethoxy-4-methoxybenzyl)-3-isopropyl-1-(3-methylbutyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4979497.png)



![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-[5-(propylthio)-1H-benzimidazol-2-yl]acetamide](/img/structure/B4979534.png)
![4-{5-[4-(2-chloro-4,5-difluorobenzoyl)-1-piperazinyl]-2-nitrophenyl}morpholine](/img/structure/B4979539.png)
![4-(3-{[4-(aminosulfonyl)benzyl]amino}-2,5-dioxo-1-pyrrolidinyl)benzoic acid](/img/structure/B4979544.png)
![ethyl 4-[(cyclopropylmethyl)(propyl)amino]-1-piperidinecarboxylate](/img/structure/B4979557.png)

![2-methoxy-N-{1-[1-(1H-pyrazol-1-ylacetyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B4979579.png)
![5-[(4-methoxyphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B4979581.png)
![6-methyltetrazolo[1,5-a]pyridine](/img/structure/B4979586.png)

